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Compound of Interest

Compound Name: JZP-430

Cat. No.: B608288

Introduction

JZP-430 has emerged as a potent, highly selective, and irreversible inhibitor of the enzyme a/
B-hydrolase domain 6 (ABHD®6).[1][2][3] This technical guide provides an in-depth overview of
the discovery, synthesis, and biochemical characterization of JZP-430, tailored for researchers,
scientists, and professionals in the field of drug development. ABHD®6 is a serine hydrolase that
plays a role in the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol (2-AG), a
key endocannabinoid.[1] Inhibition of ABHDG6 is a promising therapeutic strategy for various
conditions, including metabolic disorders and inflammation.[2][4] JZP-430 belongs to the 1,2,5-
thiadiazole carbamate class of compounds and has demonstrated significant potency and
selectivity for ABHD®6.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for JZP-430 and its selectivity against
other related enzymes.

Compound Target IC50 (nM) Assay Condition

Lysates of HEK293
JZP-430 human ABHD6 44 cells transiently
expressing hABHD6

Table 1: Potency of JZP-430 against human ABHDG6.[1][2]
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Compound Off-Target Selectivity (fold) Notes

Fatty Acid Amide Compared to hABHD6
JZP-430 ~230 o

Hydrolase (FAAH) inhibition

Lysosomal Acid Compared to hABHDG6
JZP-430 _ ~230 o

Lipase (LAL) inhibition

Table 2: Selectivity of 3ZP-430.[1][2]

Experimental Protocols
Synthesis of JZP-430 (4-morpholino-1,2,5-thiadiazol-3-yl
cyclooctyl(methyl)carbamate)

The synthesis of JZP-430 is achieved through a three-step process starting from commercially
available 3,4-dichloro-1,2,5-thiadiazole.[1]

Step 1: Synthesis of Monochloro 1,2,5-Thiadiazole Intermediate

o Commercially available 3,4-dichloro-1,2,5-thiadiazole is coupled with a secondary amine
(morpholine in the case of JZP-430) to yield the corresponding monochloro 1,2,5-thiadiazole
derivative.

Step 2: Formation of 1,2,5-Thiadiazole Alcohol

e The monochloro intermediate is then treated with an aqueous alkali solution to convert it into
the 1,2,5-thiadiazole alcohol.

Step 3: Final Coupling to Yield JZP-430

e The 1,2,5-thiadiazole alcohol is dissolved in dry tetrahydrofuran (THF) at a concentration of
0.2 M.

o Potassium tert-butoxide (KOtBu) (1.3 equivalents) is added to the solution at 0°C, and the
mixture is stirred for 10-30 minutes at the same temperature.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b608288?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4471478/
https://pubmed.ncbi.nlm.nih.gov/25504894/
https://www.benchchem.com/product/b608288?utm_src=pdf-body
https://www.benchchem.com/product/b608288?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4471478/
https://www.benchchem.com/product/b608288?utm_src=pdf-body
https://www.benchchem.com/product/b608288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The appropriate carbamoyl chloride (cyclooctyl(methyl)carbamoyl chloride) (1.0 equivalent)
is added slowly under an inert atmosphere.

The reaction mixture is allowed to warm to 20-25°C and stirred for an additional 16-24 hours.

The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile
phase of 20% ethyl acetate in petroleum ether.

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water
and brine.[1]

Human ABHDG6 Inhibition Assay

The inhibitory activity of JZP-430 was determined using lysates of HEK293 cells that were
transiently expressing human ABHD6 (hABHDS6).[1][2]

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and
transiently transfected with a plasmid encoding for human ABHDG6.

Cell Lysis: The transfected cells are harvested and lysed to prepare a cell lysate containing
the expressed hABHD6 enzyme.

Inhibition Assay: The cell lysate is incubated with varying concentrations of JZP-430.

Substrate Addition: A suitable substrate for ABHDG6, such as 2-arachidonoylglycerol (2-AG),
is added to the mixture.

Detection: The hydrolysis of the substrate is measured to determine the enzymatic activity of
hABHDG in the presence of the inhibitor. The IC50 value is then calculated from the dose-
response curve.

Activity-Based Protein Profiling (ABPP)

To assess the selectivity of JZP-430, activity-based protein profiling (ABPP) was performed on

the mouse brain membrane proteome.[1][2] ABPP is a powerful chemical proteomics technique

used to profile the functional state of enzymes within complex biological samples.

Proteome Preparation: A membrane proteome is prepared from mouse brain tissue.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4471478/
https://www.benchchem.com/product/b608288?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4471478/
https://pubmed.ncbi.nlm.nih.gov/25504894/
https://www.benchchem.com/product/b608288?utm_src=pdf-body
https://www.benchchem.com/product/b608288?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4471478/
https://pubmed.ncbi.nlm.nih.gov/25504894/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Inhibitor Incubation: The proteome is incubated with JZP-430.

o Probe Labeling: A broad-spectrum serine hydrolase activity-based probe is added to the
mixture. This probe covalently labels the active site of serine hydrolases that have not been
inhibited by JZP-430.

e Analysis: The labeled proteins are separated by SDS-PAGE, and the probe-labeled enzymes
are visualized. A reduction in the labeling of a specific band corresponding to ABHD6
indicates inhibition by JZP-430, while the labeling of other serine hydrolase bands is
monitored to assess off-target activity.

Visualizations
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Caption: A logical workflow for the discovery and optimization of JZP-430.
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Caption: The role of 3ZP-430 in the ABHDG6 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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